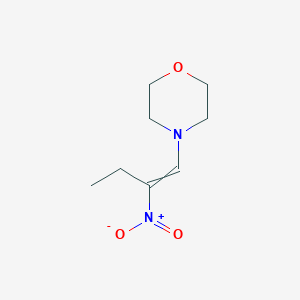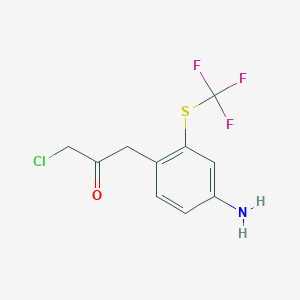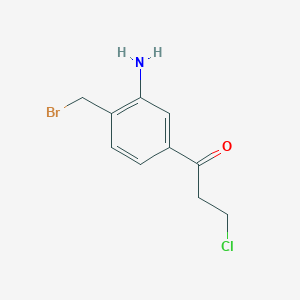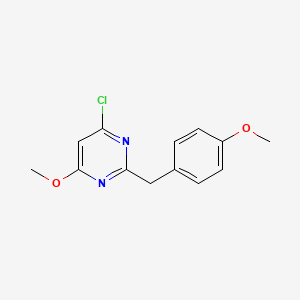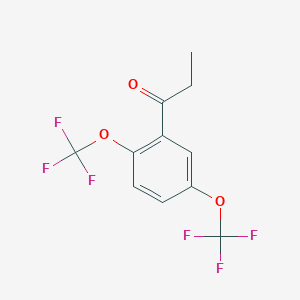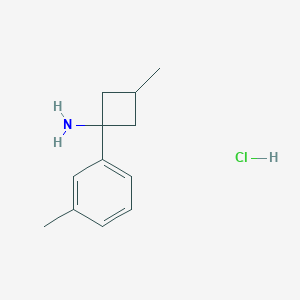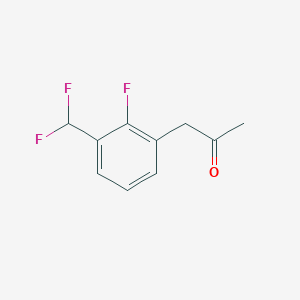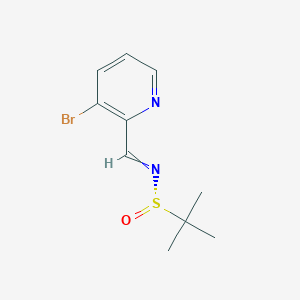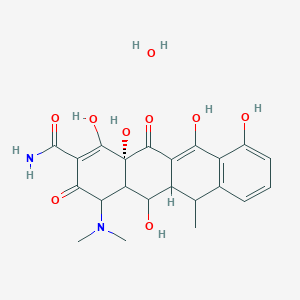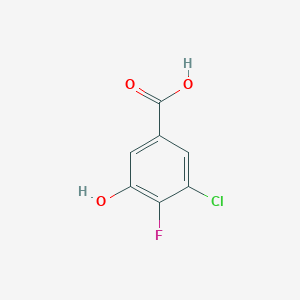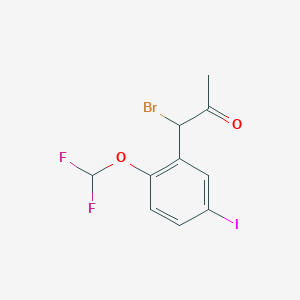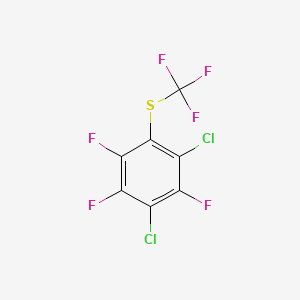
(2,5-Di(pyridin-3-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Di(pyridin-3-yl)phenyl)methanamine is an organic compound with the molecular formula C17H15N3 It is a derivative of phenylmethanamine, where the phenyl ring is substituted with two pyridin-3-yl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Di(pyridin-3-yl)phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dibromobenzene and pyridine-3-boronic acid.
Suzuki Coupling Reaction: The 2,5-dibromobenzene undergoes a Suzuki coupling reaction with pyridine-3-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the 2,5-di(pyridin-3-yl)benzene intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2,5-Di(pyridin-3-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or carbonyl compounds, while reduction may yield amine derivatives.
Scientific Research Applications
(2,5-Di(pyridin-3-yl)phenyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,5-Di(pyridin-3-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Phenyl(pyridin-3-yl)methanamine: This compound is similar in structure but has only one pyridin-3-yl group attached to the phenyl ring.
2,5-Dipyridylbenzene: This compound lacks the methanamine group but has a similar aromatic structure with two pyridin-3-yl groups.
Uniqueness
(2,5-Di(pyridin-3-yl)phenyl)methanamine is unique due to the presence of two pyridin-3-yl groups and a methanamine group, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H15N3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(2,5-dipyridin-3-ylphenyl)methanamine |
InChI |
InChI=1S/C17H15N3/c18-10-16-9-13(14-3-1-7-19-11-14)5-6-17(16)15-4-2-8-20-12-15/h1-9,11-12H,10,18H2 |
InChI Key |
GYIDDDWZEFVUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C3=CN=CC=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


